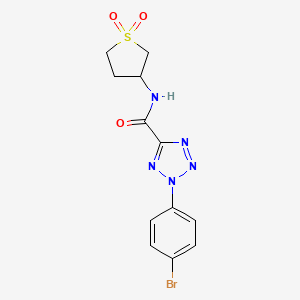
2-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12BrN5O3S and its molecular weight is 386.22. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation and Docking Studies
Compounds similar to 2-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-tetrazole-5-carboxamide have been synthesized and evaluated for antimicrobial properties. For instance, derivatives of thiophene-2-carboxamides have undergone synthesis and characterization, showing potential antimicrobial effects. These compounds were also subjected to molecular docking studies, suggesting their potential interaction with bacterial or fungal targets, which could be a basis for developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Properties
Another area of application is in antitumor research, where compounds like imidazotetrazines, structurally related to tetrazole derivatives, have been synthesized and evaluated for their potential as broad-spectrum antitumor agents. This research signifies the potential use of tetrazole derivatives in developing new cancer therapies (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Synthesis and Characterization for Material Science
In the field of material science, the synthesis and characterization of compounds containing the tetrazole moiety, like the 2-(4-bromophenyl) derivative, are of interest due to their potential electronic and optical properties. Such compounds could be utilized in various applications, including organic electronics and photonics, highlighting the versatility of tetrazole derivatives in scientific research (Lygin & Meijere, 2009).
Enzymatic and Cellular Assays
Tetrazole derivatives have also been used in developing assays for studying enzymatic activity and cell viability. For example, tetrazolium salts derived from tetrazole compounds have been employed in assays to measure cell growth, viability, and enzymatic activities in various cell types, providing essential tools for biological and pharmaceutical research (Cory, Owen, Barltrop, & Cory, 1991).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(1,1-dioxothiolan-3-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O3S/c13-8-1-3-10(4-2-8)18-16-11(15-17-18)12(19)14-9-5-6-22(20,21)7-9/h1-4,9H,5-7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNWBBJZKOEHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

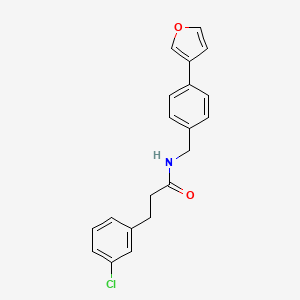
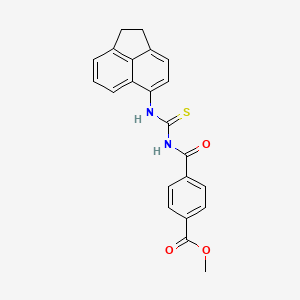

![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)
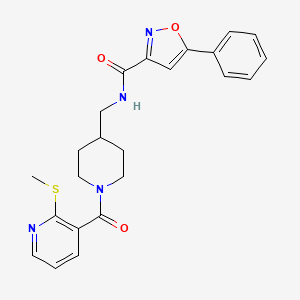
![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)
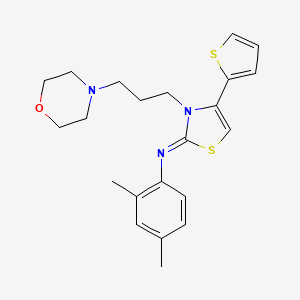
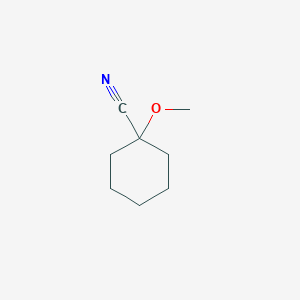

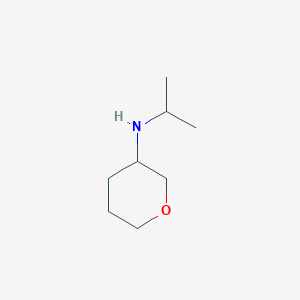
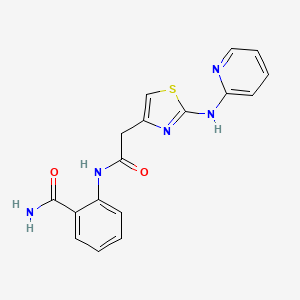
methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)